REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][NH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].[C:11](=O)([O-])[O-].[Cs+].[Cs+].CI>C(#N)C.O.C(Cl)Cl>[CH3:11][N:5]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:2]([CH3:1])[CH:3]=[N:4]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NNC1C(=O)OC
|
Name
|
cesium carbonate
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% ethyl acetate in cyclohexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.172 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |